molecular formula C14H14N2O2 B14899577 N-(2-methylbenzyl)-3-nitroaniline

N-(2-methylbenzyl)-3-nitroaniline

Cat. No.: B14899577
M. Wt: 242.27 g/mol
InChI Key: ZGMUFZZSZALRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzyl)-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methylbenzyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-3-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 2-methylbenzylamine to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to alkylation with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: N-(2-methylbenzyl)-3-aminoaniline.

    Substitution: Halogenated derivatives of this compound.

    Oxidation: N-(2-methylbenzyl)-3-nitrosoaniline or further oxidized nitro derivatives.

Scientific Research Applications

N-(2-methylbenzyl)-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-3-nitroaniline and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

N-(2-methylbenzyl)-3-nitroaniline can be compared with other similar compounds, such as:

    N-(2-methylbenzyl)-4-nitroaniline: Similar structure but with the nitro group at the para position, which may result in different reactivity and biological activity.

    N-(2-methylbenzyl)-2-nitroaniline: Nitro group at the ortho position, affecting the compound’s steric and electronic properties.

    N-(2-methylbenzyl)-3-chloroaniline:

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-3-nitroaniline

InChI

InChI=1S/C14H14N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-9,15H,10H2,1H3

InChI Key

ZGMUFZZSZALRGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.